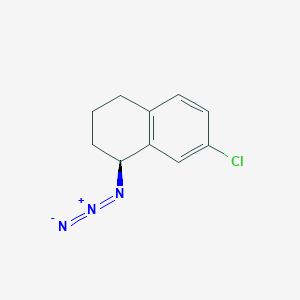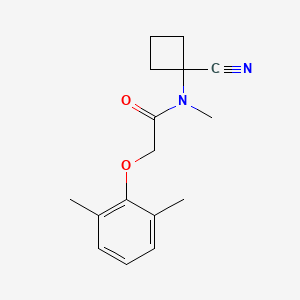
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide, also known as CDC-501, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. CDC-501 is a member of the family of cyclobutyl amides, which are known for their diverse biological activities, such as antibacterial, antifungal, and antitumor properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. This compound may also interact with cell membranes, leading to changes in their permeability and function.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its biochemical and physiological effects, including its pharmacokinetics and pharmacodynamics.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide is its versatility, as it can be used in various scientific research fields. Additionally, its low toxicity and high potency make it an attractive candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively complex synthesis method, which may limit its accessibility to researchers.
Future Directions
There are several future directions for the research and development of N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide. In medicinal chemistry, more studies are needed to fully understand its mechanism of action and potential as an anticancer agent. In agrochemicals, this compound may be further developed as a biopesticide for the control of plant diseases. In materials science, this compound may be used as a building block for the synthesis of novel materials with unique properties, such as stimuli-responsive materials and self-healing materials. Overall, this compound has great potential for further research and development in various scientific research fields.
Synthesis Methods
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide can be synthesized through a multi-step process that involves the reaction of 1-cyanocyclobutane-1-carboxylic acid with 2,6-dimethylphenol in the presence of a base, followed by the reaction of the resulting intermediate with N-methylacetamide. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide has shown promising results in various scientific research fields, including medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agrochemicals, this compound has been tested for its ability to control plant diseases caused by fungi and bacteria. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,6-dimethylphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-6-4-7-13(2)15(12)20-10-14(19)18(3)16(11-17)8-5-9-16/h4,6-7H,5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEROFGUNWKEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2626533.png)
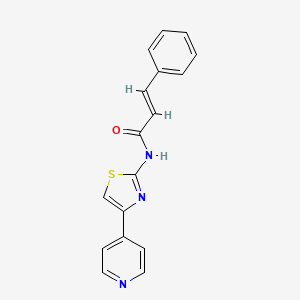
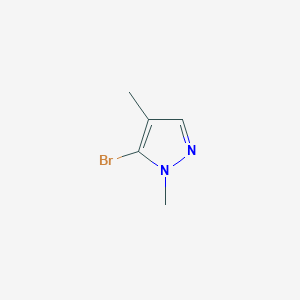
![3-(4-chlorophenyl)-9-isobutyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2626537.png)
![3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2626539.png)
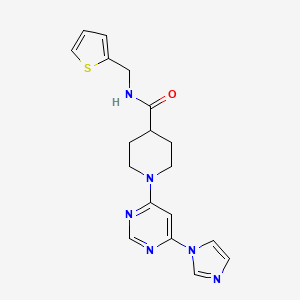
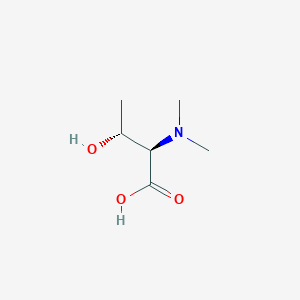
![3-Methoxy-N-methyl-N-[[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2626543.png)

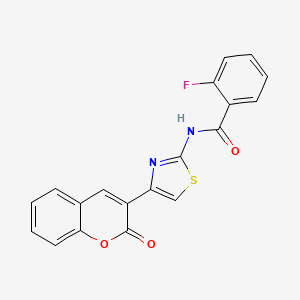
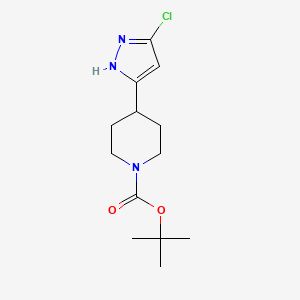

![N-(4-Hydroxybutan-2-yl)-N-[(4-methoxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2626551.png)
